N'-(4,5-Dimethyl-2-nitrophenyl)-N,N-dimethylmethanimidamide
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Overview
Description
N’-(4,5-Dimethyl-2-nitrophenyl)-N,N-dimethylmethanimidamide is a chemical compound with the molecular formula C11H15N3O2. This compound is characterized by the presence of a nitro group, two methyl groups, and a dimethylmethanimidamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-Dimethyl-2-nitrophenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 4,5-dimethyl-2-nitroaniline with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-Dimethyl-2-nitrophenyl)-N,N-dimethylmethanimidamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 4,5-Dimethyl-2-aminophenyl-N,N-dimethylmethanimidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4,5-Dimethyl-2-nitrobenzoic acid derivatives.
Scientific Research Applications
N’-(4,5-Dimethyl-2-nitrophenyl)-N,N-dimethylmethanimidamide is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(4,5-Dimethyl-2-nitrophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The compound can also act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-2-nitrophenyl isocyanate
- 4,5-Dimethyl-2-nitroaniline
- 4,5-Dimethyl-2-nitrobenzoic acid
Uniqueness
N’-(4,5-Dimethyl-2-nitrophenyl)-N,N-dimethylmethanimidamide is unique due to the presence of the dimethylmethanimidamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications, particularly in the development of new chemical entities and pharmaceuticals.
Properties
CAS No. |
62470-07-9 |
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Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N'-(4,5-dimethyl-2-nitrophenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H15N3O2/c1-8-5-10(12-7-13(3)4)11(14(15)16)6-9(8)2/h5-7H,1-4H3 |
InChI Key |
JXLOHWVLQXLNMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])N=CN(C)C |
Origin of Product |
United States |
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